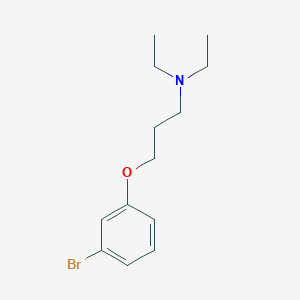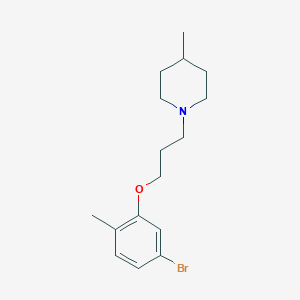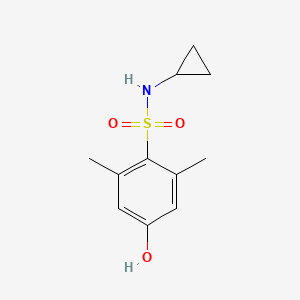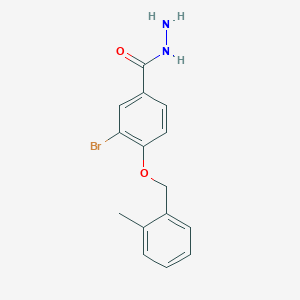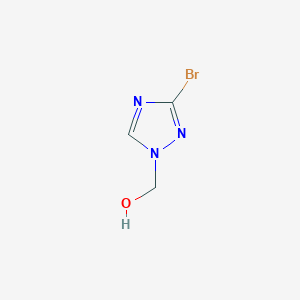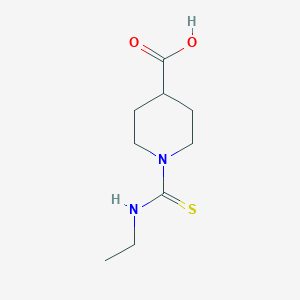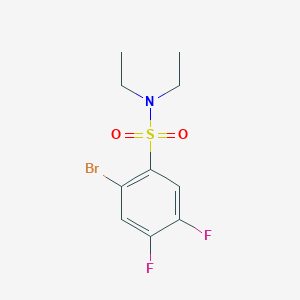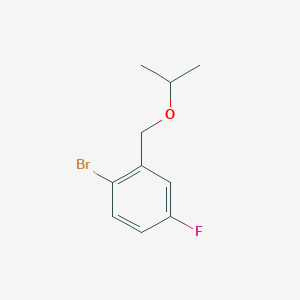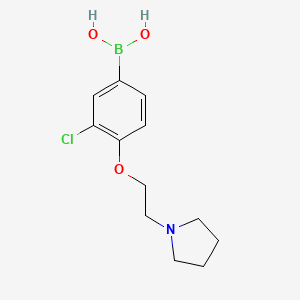
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
説明
“(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is characterized by a pyrrolidine ring . This ring is non-planar, leading to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involve metal-catalyzed procedures . For example, the Suzuki-Miyaura cross-coupling reactions are commonly used .科学的研究の応用
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of biologically active compounds for the treatment of human diseases . The pyrrolidine ring in the compound is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The compound is used in the synthesis of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Results or Outcomes : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of the new series of cis-3,4-diphenylpyrrolidine derivatives .
Application in Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The compound is used in the transmetalation process, where it is transferred from boron to palladium .
- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed, with special emphasis on the currently understood mechanisms of transmetalation .
Application in Synthesis of Arylethanesulfonamides
- Scientific Field : Organic Synthesis
- Summary of the Application : The compound is used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of biologically active compounds for the treatment of human diseases . The pyrrolidine ring in the compound is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The compound is used in the synthesis of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Results or Outcomes : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of the new series of cis-3,4-diphenylpyrrolidine derivatives .
Application in Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The compound is used in the transmetalation process, where it is transferred from boron to palladium .
- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed, with special emphasis on the currently understood mechanisms of transmetalation .
Application in Synthesis of Arylethanesulfonamides
- Scientific Field : Organic Synthesis
- Summary of the Application : The compound is used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These compounds often show significant pharmacological activity .
- Methods of Application : The compound is used in reactions with certain phenols to obtain 2-(2-arylpyrrolidin-1-yl)pyrimidines .
- Results or Outcomes : The study expanded the applicability of this reaction and opened new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Synthesis of γ-Nitroketone Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the Michael addition reaction of nitromethane to chalcone to produce corresponding γ-nitroketone derivatives .
- Methods of Application : The compound is used in the presence of Fe (acac) 3 (5 mol%) as an effective catalyst .
- Results or Outcomes : The study reported an effective and convenient procedure for the Michael addition .
Synthesis of Biarylketones and Phthalides
- Scientific Field : Organic Synthesis
- Summary of the Application : The compound is used as a reactant in the synthesis of biarylketones and phthalides .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
特性
IUPAC Name |
[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHYLXQDVJKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178637 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid | |
CAS RN |
1704074-27-0 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




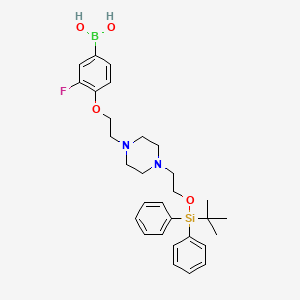
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
